2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde
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Overview
Description
2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde typically involves the reaction of o-phenylenediamine with carbon disulfide under basic conditions to form the intermediate 2-mercaptobenzimidazole. This intermediate is then subjected to formylation using formic acid or formylating agents such as Vilsmeier-Haack reagent to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to introduce new functional groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer and infections.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Its anticancer activity is believed to involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzimidazole: Similar structure but lacks the formyl group.
2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of a formyl group.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Contains methyl and phenyl groups instead of a formyl group.
Uniqueness
2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde is unique due to the presence of both a thioxo group and a formyl group in its structure. This combination imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C8H6N2OS |
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Molecular Weight |
178.21 g/mol |
IUPAC Name |
2-sulfanylidene-3H-benzimidazole-1-carbaldehyde |
InChI |
InChI=1S/C8H6N2OS/c11-5-10-7-4-2-1-3-6(7)9-8(10)12/h1-5H,(H,9,12) |
InChI Key |
NUECDFLYWBICLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2C=O |
Origin of Product |
United States |
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